molecular formula C19H18F2N4O2 B13369028 1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369028
M. Wt: 372.4 g/mol
InChI Key: PWTCPEHZCJFRMH-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a mesityl group, and a triazole ring

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

    Coupling of the mesityl group: The mesityl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final assembly: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the triazole ring and the mesityl group to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry techniques and advanced catalytic systems .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the phenyl ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by binding to receptor sites and altering their conformation. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound shares the difluoromethoxyphenyl moiety but differs in the presence of an ethanamine group instead of the triazole and mesityl groups.

    4-(Difluoromethoxy)phenyl isocyanate: This compound contains the difluoromethoxyphenyl group but has an isocyanate functional group instead of the triazole and mesityl groups.

The uniqueness of this compound lies in its combination of the difluoromethoxyphenyl, triazole, and mesityl groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c1-11-8-12(2)16(13(3)9-11)23-18(26)17-22-10-25(24-17)14-4-6-15(7-5-14)27-19(20)21/h4-10,19H,1-3H3,(H,23,26)

InChI Key

PWTCPEHZCJFRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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